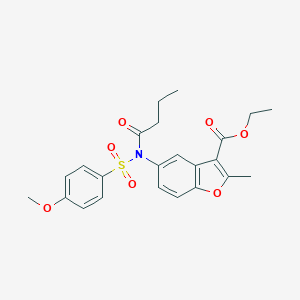

ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a complex organic compound. Its molecular formula is C23H25NO7S, with an average mass of 459.512 Da . It is related to other compounds such as ethyl (((4-methoxyphenyl)sulfonyl)amino)acetate and ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate.

Synthesis Analysis

The synthesis of related compounds often involves reactions of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties .科学研究应用

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing nitrogen, such as 1,2,3-triazoles, are known for their significant biological activities and are used in several medications .

Development of Pharmacophores

It serves as a building block in the development of pharmacophores for substrate-selective inhibition of enzymes like ALOX15, which are important in cancer and inflammation research .

Structural Analysis via Crystallography

The compound is used in structural determination studies, including single-crystal X-ray diffraction, to confirm the structure of synthesized products, which is essential for understanding their chemical properties .

Bioactive Lipid Research

In the field of bioactive lipids, this compound can be a precursor for molecules that interact with lipid peroxidizing enzymes, providing insights into the pathophysiological roles of these enzymes .

Organic Synthesis Methodologies

Researchers employ this compound in exploring new organic synthesis methodologies, particularly in the context of producing high-yield reactions under specific conditions .

Allosteric Inhibition Studies

It is instrumental in studying allosteric inhibition, where the compound may bind to an enzyme at one site and inhibit substrate binding at a different site, a concept vital for drug design .

属性

IUPAC Name |

ethyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(29-4)10-12-18)16-8-13-20-19(14-16)22(15(3)31-20)23(26)30-6-2/h8-14H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFBYOGZOWGMHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide](/img/structure/B491575.png)

amino]phenyl isonicotinate](/img/structure/B491576.png)

![N-((2,4-dimethylphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide](/img/structure/B491580.png)

![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491581.png)

![Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491582.png)

![Pentyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491583.png)

![N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]-4-propan-2-ylbenzenesulfonamide](/img/structure/B491586.png)

amino]phenyl isonicotinate](/img/structure/B491588.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491600.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B491602.png)

![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491604.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluorobenzenesulfonamide](/img/structure/B491610.png)